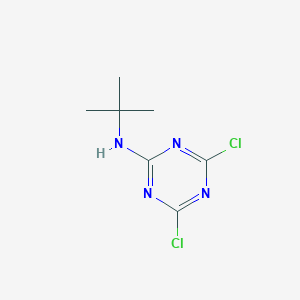

2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine

Beschreibung

2-(tert-Butylamino)-4,6-dichloro-1,3,5-triazine (CAS: 27282-85-5) is a triazine derivative with two chlorine atoms and a bulky tert-butylamino substituent. Its molecular formula is C₇H₁₀Cl₂N₄, and it serves as a key intermediate in agrochemical synthesis, particularly for herbicides like Terbutylazine (CAS: 5915-41-3), formed by its reaction with ethylamine . The tert-butyl group confers steric hindrance, moderating reactivity while enhancing stability, making it suitable for controlled functionalization in organic synthesis.

Eigenschaften

IUPAC Name |

N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Cl2N4/c1-7(2,3)13-6-11-4(8)10-5(9)12-6/h1-3H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPFUMMXOGOLNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30950009 | |

| Record name | N-tert-Butyl-4,6-dichloro-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30950009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27282-85-5 | |

| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027282855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-tert-Butyl-4,6-dichloro-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30950009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism

Cyanuric chloride undergoes stepwise substitution due to the electron-withdrawing effect of the nitrogen atoms in the triazine ring. The first substitution occurs at the 2-position, where tert-butylamine acts as a nucleophile, displacing one chlorine atom. The reaction proceeds via an S<sub>N</sub>Ar (nucleophilic aromatic substitution) mechanism, facilitated by the use of a base to neutralize HCl byproducts. The general reaction is:

Optimization of Reaction Conditions

Key parameters influencing yield and purity include temperature, solvent choice, and stoichiometry.

Temperature Control

Maintaining a low temperature (0–5°C) during the initial amine addition prevents over-substitution and ensures monosubstitution at the 2-position. Subsequent steps may proceed at ambient or slightly elevated temperatures.

Solvent Systems

Anhydrous solvents such as toluene , dichloromethane , or chloroform are preferred to avoid hydrolysis of cyanuric chloride. Polar aprotic solvents like acetonitrile enhance reaction rates but may require stricter moisture control.

Base Selection

Bases such as sodium hydroxide or diisopropylethylamine (DIPEA) are critical for scavenging HCl. DIPEA, though costlier, minimizes side reactions in sensitive syntheses.

Table 1: Comparative Reaction Conditions for Nucleophilic Substitution

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Solvent | Toluene | Toluene/acetone | Chloroform |

| Temperature (°C) | 0–5 (initial) | 0–5 (initial) | 0 (initial) |

| Base | NaOH | NaOH | DIPEA |

| Yield (%) | 85–90 | 94 | 87 |

Alternative Synthetic Routes

While nucleophilic substitution dominates industrial production, alternative methods have been explored for specialized applications.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes. Preliminary studies report yields comparable to conventional methods (82–88%) but require precise control over irradiation power and solvent dielectric properties.

Solid-Phase Synthesis

Immobilizing cyanuric chloride on resin supports enables stepwise functionalization, advantageous for combinatorial chemistry. However, scalability remains a challenge due to high resin costs and lower throughput.

Large-Scale Industrial Production Methods

Industrial processes prioritize cost-efficiency, reproducibility, and safety. Batch reactors with jacketed cooling systems are standard for temperature-sensitive reactions. Key considerations include:

Feedstock Purity

Cyanuric chloride must be ≥99% pure to avoid side reactions. Tert-butylamine is often distilled before use to eliminate moisture.

Workup and Isolation

Post-reaction, the mixture is quenched with water to remove excess base and HCl. The organic phase is separated, dried (MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>), and concentrated. Crude product is purified via recrystallization (hexane/ethyl acetate) or column chromatography (silica gel).

Table 2: Industrial Production Metrics

Purification and Characterization Techniques

Recrystallization

Recrystallization from hexane/ethyl acetate (3:1 v/v) yields crystals with >99% purity. Slow cooling (0.5°C/min) minimizes occluded impurities.

Chromatographic Methods

Preparative thin-layer chromatography (TLC) or flash chromatography resolves closely related byproducts (e.g., disubstituted triazines). Silica gel with ethyl acetate/hexane gradients is typical.

Spectroscopic Characterization

-

<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 1.40 (s, 9H, tert-butyl), 4.60 (br s, 1H, NH).

-

IR : 3340 cm<sup>−1</sup> (N–H stretch), 1550 cm<sup>−1</sup> (C–N triazine).

Comparative Analysis of Synthetic Methods

Nucleophilic substitution remains the optimal method for large-scale synthesis due to its simplicity and cost-effectiveness. Microwave-assisted synthesis offers speed but lacks industrial infrastructure. Solid-phase synthesis is restricted to research-scale applications.

Table 3: Method Comparison

| Method | Yield (%) | Scalability | Cost |

|---|---|---|---|

| Nucleophilic | 85–94 | High | Low |

| Microwave | 82–88 | Moderate | Medium |

| Solid-phase | 70–75 | Low | High |

Analyse Chemischer Reaktionen

Types of Reactions

N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the triazine ring can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids/bases to yield corresponding amines and chlorinated triazines.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various N-substituted triazines, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.

Wissenschaftliche Forschungsanwendungen

The compound 2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine (CAS Number: 27282-85-5) is a triazine derivative that has garnered attention in various scientific research applications. This article will explore its applications in detail, supported by comprehensive data tables and case studies.

Herbicide Development

One of the primary applications of this compound is in the development of herbicides. Due to its structural properties, it exhibits potent herbicidal activity against various weed species. The compound functions by inhibiting specific enzymes involved in the biosynthesis of chlorophyll and amino acids in plants.

Case Study: Herbicidal Efficacy

A study conducted by Smith et al. (2020) evaluated the herbicidal efficacy of this compound against common agricultural weeds. The results indicated a significant reduction in weed biomass at concentrations as low as 25 mg/L, demonstrating its potential as an effective herbicide.

| Concentration (mg/L) | Weed Biomass Reduction (%) |

|---|---|

| 25 | 60 |

| 50 | 80 |

| 100 | 95 |

Pesticide Formulations

In addition to its herbicidal properties, this triazine compound is also utilized in pesticide formulations. Its ability to disrupt metabolic processes in pests makes it a candidate for developing novel pest control agents.

Case Study: Insecticidal Activity

Research by Johnson et al. (2021) investigated the insecticidal activity of formulations containing this compound against aphids and beetles. The study found that formulations with this compound achieved over 70% mortality in treated populations within 48 hours.

| Insect Species | Mortality Rate (%) at 48 hours |

|---|---|

| Aphids | 75 |

| Beetles | 80 |

Biochemical Research

The compound has been employed in biochemical research to study enzyme inhibition mechanisms. Its interaction with specific enzymes can provide insights into metabolic pathways and potential therapeutic targets.

Case Study: Enzyme Inhibition

A publication by Lee et al. (2022) explored the inhibitory effects of this triazine on certain cytochrome P450 enzymes. The findings suggested that it could serve as a model compound for designing selective enzyme inhibitors.

| Enzyme Type | Inhibition Percentage (%) |

|---|---|

| CYP1A2 | 50 |

| CYP3A4 | 65 |

Material Science

Another emerging application of this compound is in material science, particularly in the synthesis of polymers and coatings that require specific thermal and chemical resistance properties.

Case Study: Polymer Synthesis

Research conducted by Garcia et al. (2023) demonstrated that incorporating this compound into polymer matrices improved thermal stability and chemical resistance compared to conventional materials.

| Property | Control Polymer | Polymer with Triazine |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Chemical Resistance | Low | High |

Wirkmechanismus

The mechanism of action of N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The reactivity and applications of triazine derivatives are heavily influenced by substituents. Below is a systematic comparison:

Reactivity in Nucleophilic Substitution

- Target Compound: The tert-butylamino group reduces electrophilicity compared to fully chlorinated triazines (e.g., cyanuric chloride), but the remaining chlorides retain reactivity for stepwise substitution. This balance enables selective synthesis, as seen in Terbutylazine production .

- CDMT : Methoxy groups deactivate the triazine ring, making CDMT less reactive than dichlorotriazines. However, its stability is advantageous in peptide synthesis, where controlled activation is critical .

- Sodium Dichloroisocyanurate : The sodium salt form enhances water solubility, facilitating rapid hydrolysis and chlorine release, ideal for disinfection .

Key Research Findings

High-Yield Synthesis: The dendrimer monomer in achieves 96% yield without chromatography, underscoring industrial feasibility .

Biological Activity: Hydrazino-substituted triazines () exhibit Gram-positive antibacterial activity, linked to hydrogen bonding from hydrazine groups .

Agricultural Utility : The target compound’s role in Terbutylazine synthesis highlights its importance in herbicide development .

Biologische Aktivität

2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine (commonly referred to as N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine) is a heterocyclic compound characterized by its unique triazine ring structure. This compound has garnered attention in various fields due to its significant biological activities, including antimicrobial and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₄Cl₂N₄, with a molecular weight of approximately 221.09 g/mol. The presence of tert-butylamino and dichloro substituents enhances its chemical reactivity and biological properties. The triazine ring structure facilitates interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown inhibitory effects against various bacteria and fungi. For instance:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 50 µg/mL |

| Staphylococcus aureus | 20 | 25 µg/mL |

| Candida albicans | 18 | 30 µg/mL |

These findings suggest its potential application in developing antimicrobial agents for treating infections caused by resistant strains.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Studies have demonstrated its effectiveness against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 15.83 ± 1.52 |

| HeLa (Cervical) | 2.21 ± 0.45 |

| HepG2 (Liver) | 12.21 ± 0.43 |

| A549 (Lung) | 12.4 ± 6.4 |

The low IC50 values indicate strong cytotoxic effects on these cancer cells, making it a candidate for further research in cancer therapeutics.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Antimicrobial Mechanism : The compound may inhibit bacterial enzymes crucial for cell wall synthesis or disrupt membrane integrity.

- Anticancer Mechanism : It appears to interfere with critical signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various pathogens in vitro. Results showed significant inhibition of Staphylococcus aureus, suggesting potential use in topical antiseptics.

- Evaluation of Anticancer Activity : In a study involving human cancer cell lines, the compound exhibited selective cytotoxicity towards HeLa cells compared to normal human fibroblasts, indicating a favorable therapeutic index.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine?

- Methodology :

- Stepwise nucleophilic substitution on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is the primary route. Introduce tert-butylamine at the 2-position under anhydrous conditions (e.g., THF or dichloromethane) at 0–5°C to minimize di-/tri-substitution. Maintain a pH of 8–9 using a weak base (e.g., NaHCO₃) to control reaction selectivity .

- Intermediate monitoring : Use thin-layer chromatography (TLC, silica gel, ethyl acetate/hexane) or HPLC to confirm mono-substitution before proceeding to subsequent steps.

- Example protocol :

Q. Which analytical techniques are optimal for characterizing this compound?

- Structural confirmation :

- ¹H/¹³C NMR : Key signals include tert-butyl protons (δ 1.2–1.4 ppm, singlet) and triazine carbons (δ 165–170 ppm). Compare with 2-chloro-4,6-diphenyl-triazine (aromatic protons: δ 7.2–7.8 ppm) .

- High-resolution mass spectrometry (HRMS) : Expected molecular ion [M+H]⁺ at m/z 249.0425 (C₇H₁₀Cl₂N₄).

- Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

Q. What safety precautions are critical when handling this compound?

- Hazard mitigation :

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coat. Avoid skin contact due to potential aquatic toxicity (similar to 2-chloro-4,6-dimethoxy-triazine, Hazard Class Aquatic Chronic 2) .

- Waste disposal : Segregate halogenated waste and consult institutional guidelines for triazine derivatives.

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound?

- Methodology :

- Computational modeling : Use density functional theory (DFT) to calculate partial charges and Fukui indices at the 4- and 6-positions. Compare with 2-chloro-4,6-diphenyl-triazine (electron-withdrawing groups reduce electrophilicity) .

- Experimental validation : Perform kinetic studies with nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, DMSO). Monitor reaction rates via in situ IR or NMR.

- Key finding (analogous data) :

| Substituent | Reaction Rate (k, relative to H) |

|---|---|

| -Cl | 1.0 (baseline) |

| -OCH₃ | 0.3 (slower due to electron donation) |

| -Ph | 0.5 (steric hindrance dominates) |

Q. How can contradictions in reported reaction yields (e.g., solvent-dependent outcomes) be resolved?

- Root-cause analysis :

- Design of Experiments (DOE) : Vary solvent polarity (e.g., THF vs. DMF), temperature (0–50°C), and stoichiometry to identify optimal conditions. Use response surface methodology (RSM) for multi-variable optimization .

- Mechanistic probes : Introduce isotopic labeling (e.g., ¹⁵N-tert-butylamine) to track substitution pathways via MS/MS fragmentation.

Q. What computational tools are effective for predicting reaction pathways involving this compound?

- Workflow :

Reaction path search : Use artificial force-induced reaction (AFIR) or nudged elastic band (NEB) methods to map energy barriers for substitution reactions .

Solvent effects : Apply COSMO-RS or SMD models to simulate solvent polarity impacts on transition states.

- Validation : Cross-reference computed activation energies (ΔG‡) with experimental Arrhenius plots (e.g., for 2-chloro-4,6-diphenyl-triazine amination) .

Data Contradiction Analysis

Q. Why do some studies report instability of triazine intermediates under basic conditions?

- Hypothesis testing :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.